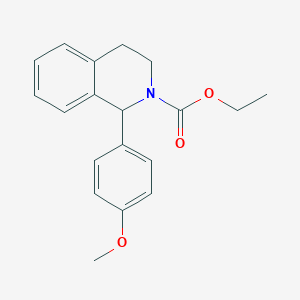![molecular formula C6H8F2N2O B13891913 3,3-Difluoro-1,2,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrol-5-one](/img/structure/B13891913.png)
3,3-Difluoro-1,2,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoro-1,2,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrol-5-one is a fluorinated heterocyclic compound It is characterized by the presence of two fluorine atoms and a fused bicyclic structure, which includes a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1,2,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrol-5-one typically involves the fluorination of precursor compounds. One common method involves the deoxyfluorination of alcohols using reagents such as 3,3-difluoro-1,2-diarylcyclopropenes . The reaction conditions often require the use of electron-rich aryl substituents to facilitate the transformation with high efficiency.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of fluorination and the use of stable fluorinating agents like 3,3-difluoro-1,2-diarylcyclopropenes can be scaled up for larger production.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-1,2,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed studies on its oxidation are limited.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) for oxidation and reducing agents like lithium aluminum hydride for reduction . Substitution reactions may involve nucleophiles that can replace the fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
3,3-Difluoro-1,2,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrol-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying fluorine’s effects on biological systems.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-1,2,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrol-5-one involves its interaction with molecular targets through its fluorine atoms. The fluorine atoms can form strong bonds with other atoms, influencing the compound’s reactivity and stability. The exact molecular pathways and targets are still under investigation, but the compound’s unique structure suggests it can interact with various biological molecules .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoro-2,4,6-trinitroanisole: Another fluorinated compound with applications in energetic materials.
2,4,6,8,10,12-Hexanitrohexaazaisowurtzitane (CL-20): A high-energy compound used in explosives.
Uniqueness
3,3-Difluoro-1,2,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrol-5-one is unique due to its fused bicyclic structure and the presence of two fluorine atoms. This structure imparts specific chemical properties, such as increased stability and reactivity, making it distinct from other fluorinated compounds.
Properties
Molecular Formula |
C6H8F2N2O |
|---|---|
Molecular Weight |
162.14 g/mol |
IUPAC Name |
3,3-difluoro-1,2,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrol-5-one |
InChI |
InChI=1S/C6H8F2N2O/c7-6(8)2-9-3-1-4(11)10-5(3)6/h3,5,9H,1-2H2,(H,10,11) |
InChI Key |
ITSYPLQPSOBMAK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(CN2)(F)F)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


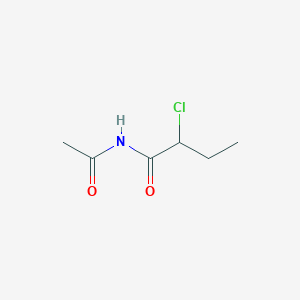
![N-propan-2-yl-2-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)benzamide](/img/structure/B13891852.png)

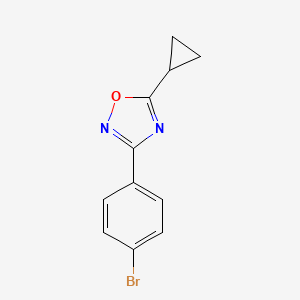
![6-Bromo-3-(trifluoromethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B13891862.png)

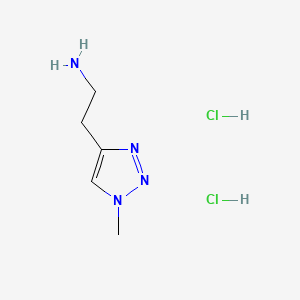
![ethyl (1R,2S,5S)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate;dihydrochloride](/img/structure/B13891883.png)
![3-Methoxybicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13891887.png)
![2-[(2-Bromo-3-methoxyphenoxy)methyl]pyrazine](/img/structure/B13891891.png)

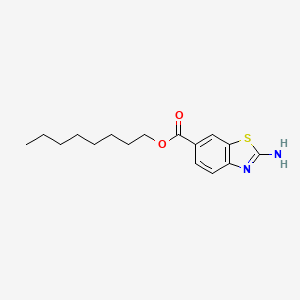
![2-Propyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one](/img/structure/B13891909.png)
